

1-amino-2,3-dihydro-1H-inden-4-ol solubility and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-amino-2,3-dihydro-1H-inden-4-ol**

Cat. No.: **B1284073**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **1-amino-2,3-dihydro-1H-inden-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-amino-2,3-dihydro-1H-inden-4-ol is a valuable building block in medicinal chemistry. Understanding its solubility and stability is critical for its effective use in drug discovery and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its derivatives. It also outlines detailed experimental protocols for assessing these properties, based on established industry guidelines.

Introduction

1-amino-2,3-dihydro-1H-inden-4-ol is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring both a hydrophilic amino group and a hydroxyl group on a relatively rigid indane scaffold, suggests a moderate solubility profile. The stability of this compound is crucial for its storage, handling, and incorporation into more complex molecules. This guide aims to provide a thorough understanding of these physicochemical properties.

Solubility Profile

Direct quantitative solubility data for **1-amino-2,3-dihydro-1H-inden-4-ol** in various solvents is not extensively available in the public domain. However, information on a closely related derivative provides valuable insight.

A study involving a covalent pan-Inhibitor of Apoptosis Proteins (IAP) antagonist, which incorporates the (R)-**1-amino-2,3-dihydro-1H-inden-4-ol** moiety, reported its solubility. This derivative was found to be soluble up to 2 mM in an aqueous buffer at pH 7.5 and 25°C[1].

Table 1: Illustrative Solubility Data for a Derivative of **1-amino-2,3-dihydro-1H-inden-4-ol**

Solvent System	Temperature (°C)	pH	Solubility (mM)
Aqueous Buffer	25	7.5	≤ 2

It is important to note that the solubility of **1-amino-2,3-dihydro-1H-inden-4-ol** itself may differ from this derivative due to the influence of the additional chemical functionalities.

Stability Profile

The stability of **1-amino-2,3-dihydro-1H-inden-4-ol** is crucial for ensuring its integrity during storage and in experimental settings.

General Stability

Safety data sheets indicate that **1-amino-2,3-dihydro-1H-inden-4-ol** hydrochloride is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area. It is advised to keep the container tightly closed and away from incompatible substances such as strong oxidizing agents.

Stability in Solution

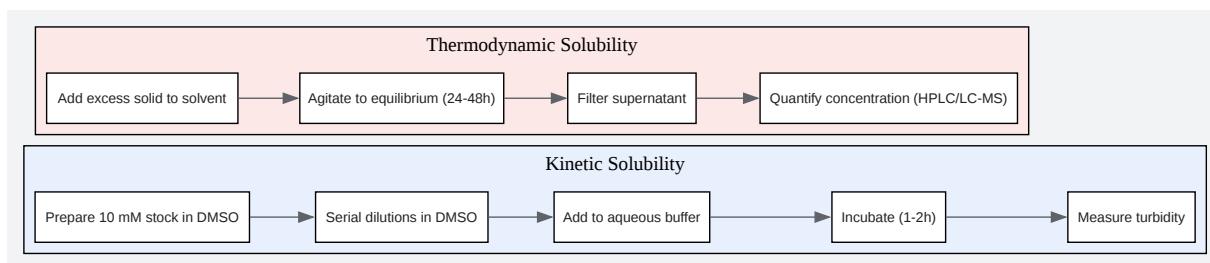
The aforementioned study on a derivative of (R)-**1-amino-2,3-dihydro-1H-inden-4-ol** also provides some indication of its stability in solution. The derivative was described as "long-lived (several hours)" in an aqueous buffer at pH 7.5 and 25°C[1]. This suggests a reasonable degree of stability under these conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **1-amino-2,3-dihydro-1H-inden-4-ol**, based on established pharmaceutical industry guidelines.

Solubility Determination: Kinetic and Thermodynamic Methods

4.1.1. Kinetic Solubility Assessment


This method is rapid and suitable for early-stage discovery to identify potential solubility liabilities.

- Objective: To determine the concentration at which the compound precipitates from a solution when added from a concentrated DMSO stock.
- Methodology:
 - Prepare a 10 mM stock solution of **1-amino-2,3-dihydro-1H-inden-4-ol** in 100% DMSO.
 - In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
 - Transfer a small volume (e.g., 2 μ L) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
 - Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
 - Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

4.1.2. Thermodynamic Solubility Assessment (Shake-Flask Method)

This method provides the equilibrium solubility, which is a more accurate representation of the compound's intrinsic solubility.

- Objective: To determine the equilibrium concentration of a saturated solution of the compound.
- Methodology:
 - Add an excess amount of solid **1-amino-2,3-dihydro-1H-inden-4-ol** to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).
 - Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After incubation, allow the undissolved solid to settle.
 - Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
 - Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

[Click to download full resolution via product page](#)

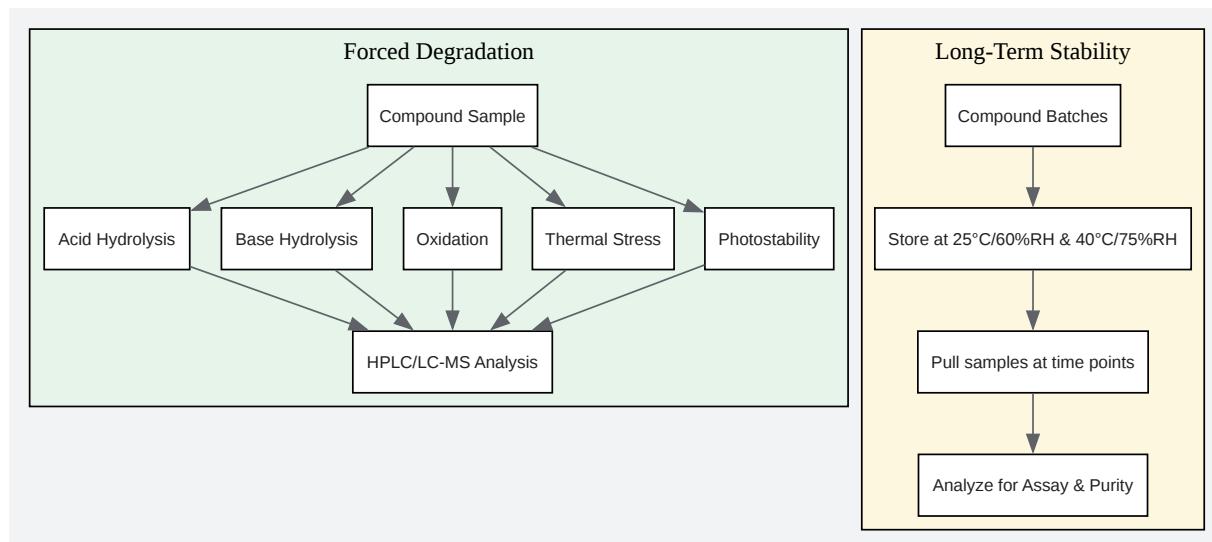
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Assessment: Forced Degradation and Long-Term Stability

Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.

4.2.1. Forced Degradation Studies

These studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.


- Objective: To assess the stability of the compound under stress conditions.
- Methodology:
 - Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
 - Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
 - Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).
 - Photostability: Expose a solution and the solid compound to light of a specified intensity and duration (as per ICH Q1B guidelines).
 - Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to identify and quantify any degradants.

4.2.2. Long-Term Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.

- Objective: To determine the re-test period or shelf life of the compound.
- Methodology:

- Store aliquots of the solid compound in controlled environment chambers under long-term storage conditions (e.g., 25°C / 60% RH) and accelerated storage conditions (e.g., 40°C / 75% RH).
- At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.
- Analyze the samples for appearance, assay, and purity using a validated analytical method.

[Click to download full resolution via product page](#)

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Conclusion

While specific quantitative data for **1-amino-2,3-dihydro-1H-inden-4-ol** remains limited, the available information on a key derivative suggests moderate aqueous solubility and stability. The experimental protocols outlined in this guide, based on industry standards, provide a

robust framework for researchers to thoroughly characterize the solubility and stability of this important chemical intermediate. Such characterization is essential for its successful application in the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aryl-fluorosulfate-based Lysine Covalent pan-Inhibitors of Apoptosis Proteins (IAP) Antagonists with Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-amino-2,3-dihydro-1H-inden-4-ol solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284073#1-amino-2-3-dihydro-1h-inden-4-ol-solubility-and-stability\]](https://www.benchchem.com/product/b1284073#1-amino-2-3-dihydro-1h-inden-4-ol-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com